molecular formula C10H8ClNO B11902210 3-Chloro-8-methoxyquinoline

3-Chloro-8-methoxyquinoline

Cat. No.: B11902210
M. Wt: 193.63 g/mol
InChI Key: LKUYYPIALQJFEW-UHFFFAOYSA-N
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Description

3-Chloro-8-methoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with a chlorine atom at the 3rd position and a methoxy group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-methoxyquinoline typically involves the chlorination of 8-methoxyquinoline. One common method is the reaction of 8-methoxyquinoline with phosphorus oxychloride (POCl3) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to achieve the desired chlorinated product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-8-methoxyquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 3rd position can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products Formed:

  • Substituted quinolines with various functional groups depending on the nucleophile used.
  • Oxidized quinoline derivatives with aldehyde or carboxylic acid groups.
  • Reduced tetrahydroquinoline derivatives.

Scientific Research Applications

3-Chloro-8-methoxyquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-8-methoxyquinoline involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with DNA, leading to the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the target organism.

Comparison with Similar Compounds

    3-Chloroquinoline: Lacks the methoxy group at the 8th position, resulting in different chemical properties and biological activities.

    8-Methoxyquinoline: Lacks the chlorine atom at the 3rd position, leading to variations in reactivity and applications.

    3-Fluoro-8-methoxyquinoline: Substitution of chlorine with fluorine alters the compound’s electronic properties and biological interactions.

Uniqueness: 3-Chloro-8-methoxyquinoline is unique due to the presence of both chlorine and methoxy substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

3-chloro-8-methoxyquinoline

InChI

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3

InChI Key

LKUYYPIALQJFEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)Cl

Origin of Product

United States

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